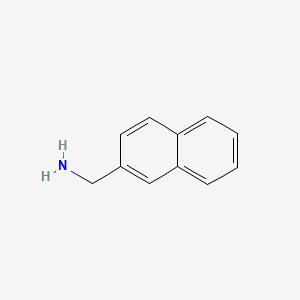

2-Naphthalenemethanamine

Beschreibung

Overview and Chemical Classification of 2-Naphthalenemethanamine

This compound is an organic compound that holds a significant position in various domains of chemical research. ontosight.ai Structurally, it is characterized by a naphthalene (B1677914) ring system, which consists of two fused benzene (B151609) rings, linked to a methanamine group (-CH₂NH₂) at the second carbon position. ontosight.ai This structure classifies it as a primary amine and an aromatic amine. smolecule.com The presence of the naphthalene moiety imparts aromatic properties and a degree of lipophilicity, while the amine group provides basicity and a site for a variety of chemical reactions. ontosight.aiontosight.ai

The compound's molecular formula is C₁₁H₁₁N, and it has a molecular weight of approximately 157.21 g/mol . nih.gov It is recognized as a versatile chemical intermediate due to its unique combination of a bulky, planar aromatic system and a reactive primary amine functional group. ontosight.ai This structure allows it to serve as a foundational building block in the synthesis of more complex molecules. smolecule.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | naphthalen-2-ylmethanamine |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 2018-90-8 |

| Appearance | White or off-white crystalline solid |

| Melting Point | 59.5°C |

Historical Context and Significance in Organic Chemistry

Historically, this compound has been significant as a key intermediate in organic synthesis. chemicalbook.com Its value stems from its utility as a precursor for a wide range of more complex molecules. smolecule.com Common synthetic routes to produce this compound include the reduction of 2-naphthalenecarboxylic acid or 2-naphthonitrile (B358459), and the reductive amination of 2-naphthaldehyde (B31174). ontosight.aichemicalbook.com The latter method, which involves the reaction of 2-naphthaldehyde with ammonia (B1221849) followed by reduction, is a widely employed route due to its efficiency. smolecule.com

The significance of this compound in organic chemistry is underscored by its role as a building block for diverse molecular architectures. smolecule.com The reactivity of its primary amine group allows for straightforward derivatization through reactions such as alkylation and acylation. smolecule.comcymitquimica.com This has enabled chemists to incorporate the naphthalenemethyl scaffold into larger molecules, leading to the synthesis of compounds for various applications, including dyes, polymers, and pharmaceuticals. ontosight.ai For instance, it has been used in the preparation of certain antihistamines and anti-inflammatory agents. ontosight.ai

Research Trajectories and Future Outlooks for this compound Derivatives

The research landscape for derivatives of this compound is expanding, with significant efforts focused on pharmaceuticals and materials science. ontosight.ai The modification of the amine group, known as N-functionalization, is a primary strategy to create novel derivatives with tailored properties. smolecule.com Techniques like alkylation and acylation are used to introduce various functional groups, leading to secondary and tertiary amines or amides, which serve as crucial intermediates in further synthetic pathways. smolecule.com

In medicinal chemistry, derivatives of this compound have been investigated for a range of biological activities. For example, some derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The naphthalene core is a feature in several pharmacologically active compounds, and modifying the amine side chain allows for fine-tuning of properties like receptor binding and lipophilicity.

In materials science, the focus has been on the development of organic light-emitting diodes (OLEDs). ontosight.ai The aromatic naphthalene unit provides desirable electronic and photophysical properties, making its derivatives candidates for use in electronic materials. ontosight.ai

A significant future outlook for this class of compounds lies in the field of biocatalysis, particularly in the synthesis of chiral amines. mdpi.com Amine transaminases (ATAs) are enzymes that can be used for the asymmetric synthesis of optically pure amines from prochiral ketones. mdpi.com Derivatives such as 6-amino-α-methyl-2-naphthalene methanamine are used in screening assays to measure the activity of these enzymes. mdpi.com This highlights a shift towards more sustainable and selective chemical manufacturing processes, where derivatives of this compound can play a role in developing greener synthetic methods for valuable chiral building blocks. mdpi.com

Interactive Data Table: Examples of this compound Derivatives and Their Research Applications

| Derivative Name | Research Application |

|---|---|

| N-Methyl-2-naphthalenemethanamine | Intermediate in organic synthesis. smolecule.com |

| N,N-Diethyl-2-naphthalenemethanamine | Investigated for potential anti-inflammatory and antimicrobial activities. ontosight.ai |

| α-Methyl-2-naphthalenemethanamine | Building block for chiral ligands and pharmaceuticals. cymitquimica.com |

| (R)-(−)-N,N-dimethyl-1-(1′-isoquinolinyl)-2-naphthalenemethanamine | Examined as a ligand in enantioselective catalysis. researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCAHQUVHHVHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174012 | |

| Record name | 2-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-90-8 | |

| Record name | 2-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Naphthalenemethanamine and Its Analogues

Established Synthetic Routes to 2-Naphthalenemethanamine

Several well-established methods provide reliable access to this compound. These routes often involve multiple steps, starting from readily available naphthalene-based raw materials.

The conversion of 2-naphthalenecarboxylic acid to this compound is a multi-step process that involves the reduction of the carboxylic acid functional group. A direct single-step reduction is not a standard transformation. The synthesis typically proceeds through the following sequence:

Reduction to Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol, 2-naphthalenemethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is effective for this transformation. masterorganicchemistry.comlibretexts.org

Conversion to a Leaving Group: The resulting alcohol is then converted into a good leaving group. This is commonly achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) to form 2-(chloromethyl)naphthalene (B1583795) or with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a tosylate.

Nucleophilic Substitution: Finally, the halide or tosylate is displaced by an amine source. This can be accomplished through reaction with ammonia (B1221849) (Sₙ2 reaction) or, more commonly, via the Gabriel synthesis or by using sodium azide (B81097) to form an intermediate which is then reduced to the primary amine.

This sequence provides a reliable, albeit multi-step, pathway to the target amine from the corresponding carboxylic acid.

The direct synthesis of a precursor to this compound via the reaction of naphthalene (B1677914) with chloroacetonitrile (B46850) would likely proceed through a Friedel-Crafts alkylation mechanism. In this type of reaction, an acid catalyst, such as aluminum chloride (AlCl₃), is used to generate an electrophile from chloroacetonitrile that then attacks the electron-rich naphthalene ring.

However, Friedel-Crafts reactions with naphthalene are known to present challenges regarding regioselectivity. The substitution can occur at either the 1-position (alpha) or the 2-position (beta), and the product ratio is highly dependent on reaction conditions such as the solvent, temperature, and catalyst. myttex.netresearchgate.netstackexchange.com Substitution at the alpha position is often kinetically favored, while the beta-substituted product is the thermodynamically more stable isomer. researchgate.netstackexchange.com Achieving high selectivity for the 2-substituted product, 2-naphthylacetonitrile (B189437), can be difficult and may result in a mixture of isomers, requiring purification. myttex.netrsc.org Once 2-naphthylacetonitrile is obtained, it can be readily reduced to this compound.

One of the most direct and efficient methods for preparing this compound is the reduction of 2-naphthonitrile (B358459) or its homologue, 2-naphthylacetonitrile. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yield. masterorganicchemistry.comquora.commasterorganicchemistry.com

The precursor, 2-naphthylacetonitrile, can be synthesized through several methods. A common approach is the nucleophilic substitution of 2-(bromomethyl)naphthalene (B188764) with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). google.comgoogleapis.com The 2-(bromomethyl)naphthalene itself is typically prepared from 2-methylnaphthalene (B46627) via radical bromination. google.com

The reduction process involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbon atom of the nitrile group, followed by a workup with water to protonate the intermediate and yield the primary amine, this compound. libretexts.orgmasterorganicchemistry.com

Table 1: Synthesis of this compound via Nitrile Reduction

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Radical initiator | 2-(Bromomethyl)naphthalene |

| 2 | 2-(Bromomethyl)naphthalene | Potassium Cyanide (KCN) | 2-Naphthylacetonitrile |

This synthetic route represents a more complex, one-pot reaction that likely involves an electrophilic aromatic substitution on an activated naphthalene ring. The starting material, 2-methoxynaphthalene (B124790), is electron-rich due to the electron-donating methoxy (B1213986) group, making it susceptible to electrophilic attack, primarily at the 1-position.

The reagent 2-chloro-N-(hydroxymethyl)acetamide, under acidic conditions provided by hydrochloric acid, can generate a reactive N-acyliminium ion intermediate. This electrophile can then attack the 2-methoxynaphthalene ring. Subsequent hydrolysis of the acetamide (B32628) group under the acidic conditions would be necessary to reveal the amine. This type of reaction, known as an amidoalkylation, followed by deprotection, can provide a route to aminomethylated aromatic compounds. However, the specific application of this reagent combination for the synthesis of this compound is not widely documented, and challenges with regioselectivity and potential side reactions would need to be considered.

Chiral Synthesis and Enantiomeric Purity

Achieving high enantiomeric purity is the primary goal in the synthesis of chiral molecules. For this compound and its analogues, this is accomplished through several key strategies, including the separation of racemic mixtures (resolution), the use of covalently bonded chiral directors (auxiliaries), and the application of catalysts that can stereoselectively generate one enantiomer over the other (asymmetric catalysis).

Resolution is a traditional yet effective method for separating a racemic mixture into its constituent enantiomers. The most common approach involves reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization. wikipedia.orgrsc.org

The process typically involves the following steps:

Diastereomer Formation: The racemic amine is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts.

Separation: Due to their different solubilities in a given solvent, one diastereomeric salt preferentially crystallizes out of the solution. This salt is then separated by filtration. rsc.org

Liberation of Enantiomer: The separated diastereomeric salt is treated with a base to break the ionic bond and liberate the free, enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused.

Enzyme-catalyzed kinetic resolution offers a biochemical alternative. In this method, an enzyme selectively acylates one enantiomer of the amine in the presence of an acyl donor. google.com This leaves the other enantiomer unreacted. The resulting acylated amine (an amide) can then be separated from the unreacted amine enantiomer by physical methods like distillation or crystallization. google.com Lipases are commonly used enzymes for this purpose. google.com

| Resolution Method | Principle | Common Agents/Enzymes | Separation Technique |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org | (+)-Tartaric acid, (S)-Mandelic acid, Brucine. wikipedia.org | Fractional Crystallization. wikipedia.org |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. google.com | Lipases (e.g., Candida antarctica lipase (B570770) B). google.com | Distillation, Crystallization. google.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. This strategy is widely used for the asymmetric synthesis of a vast number of compounds. wikipedia.org

For the synthesis of chiral amines, a common approach involves the use of auxiliaries like Evans oxazolidinones or tert-butanesulfinamide. yale.edu For example, a prochiral ketone precursor to a naphthalenemethanamine derivative can be condensed with enantiopure tert-butanesulfinamide to form a N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, with the chiral sulfinyl group directing the hydride attack to one face of the C=N double bond. Finally, acidic hydrolysis cleaves the N-S bond to release the desired chiral primary amine with high enantiomeric purity. yale.edu

Key characteristics of an effective chiral auxiliary include:

High stereoselectivity in directing reactions.

Easy attachment to the substrate.

Facile and clean removal without racemization of the product.

High recovery rate for reuse.

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Removal Condition |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. | Steric hindrance from substituents on the oxazolidinone ring directs the approach of electrophiles. | Hydrolysis (acidic or basic). |

| tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes. yale.edu | Forms a chiral imine intermediate; the sulfinyl group directs nucleophilic addition. yale.edu | Acidic hydrolysis. yale.edu |

| (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Asymmetric α-alkylation of carbonyl compounds. | Forms a chiral hydrazone; steric blocking directs alkylation. | Ozonolysis or hydrolysis. |

| Camphorsultam | Michael additions, Claisen rearrangements. wikipedia.org | The rigid bicyclic structure provides a highly predictable steric environment. | Hydrolysis. |

Asymmetric catalysis is arguably the most efficient and atom-economical method for synthesizing chiral compounds, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org For chiral amine synthesis, transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a particularly powerful strategy. nih.govacs.org

This process involves the reduction of an imine (C=N bond) using hydrogen gas in the presence of a catalyst complex. The catalyst consists of a transition metal (e.g., Iridium, Ruthenium, Rhodium) and a chiral ligand. The chiral ligand creates a specific three-dimensional environment around the metal center, which forces the substrate to bind in a way that leads to hydrogen addition to only one of its two faces, resulting in the preferential formation of one enantiomer of the amine. acs.org A variety of chiral diphosphine ligands, such as DuanPhos and Xyl-Skewphos, have been developed to achieve high enantioselectivities (often >99% ee) in these reactions. acs.org

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical catalysis. rsc.org Amine transaminases (ATAs), specifically ω-transaminases (ω-ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.orgresearchgate.net The reaction involves the transfer of an amino group from an amine donor (such as isopropylamine) to the ketone substrate. h1.co

While wild-type enzymes often have limitations regarding substrate scope, stability, and activity towards non-natural substrates like the precursors to naphthalenemethanamine derivatives, protein engineering has emerged as a powerful tool to overcome these issues. frontiersin.orgresearchgate.net Through techniques like directed evolution and rational design, the enzyme's active site can be mutated to better accommodate bulky substrates and improve catalytic efficiency and stereoselectivity. rsc.orgnih.gov For instance, a combination of computational screening and mutagenesis has been used to evolve an ω-ATA from Aspergillus terreus (AtATA), resulting in a variant with a 3.4-fold increase in activity towards 1-acetylnaphthalene, a precursor for a chiral naphthylethylamine. nih.gov This engineered enzyme achieved a 71.8% conversion with high enantioselectivity. nih.gov

| Enzyme Variant | Engineering Strategy | Target Substrate | Key Improvement |

| M14C3-V5 (from AtATA) | Computational screening & iterative saturation mutagenesis. nih.gov | 1-Acetylnaphthalene. nih.gov | 3.4-fold increased activity and improved thermostability. nih.gov |

| CDX-043 | Directed enzyme evolution (26 mutations). h1.co | A "bulky-bulky" ketone precursor to Sacubitril. h1.co | 500,000-fold activity improvement and high (S)-selectivity. h1.co |

Reactivity and Reaction Mechanisms of 2 Naphthalenemethanamine

General Reactivity of the Amine Functional Group

The chemical behavior of 2-naphthalenemethanamine is largely dictated by the primary amine (-NH₂) group attached to a methylene (B1212753) (-CH₂) bridge, which is in turn bonded to the naphthalene (B1677914) ring. This benzylic amine structure exhibits characteristic reactivity, primarily centered on the nucleophilic lone pair of electrons on the nitrogen atom. libretexts.org

Table 1: Summary of General Amine Reactivity in this compound

| Reaction Type | Typical Reagent | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium (B1175870) Salt |

| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide |

| Oxidation | Oxidizing Agents (e.g., H₂O₂, Photocatalysts) | Imine, Aldehyde |

| Reaction with Carbonyls | Aldehyde (R'CHO) or Ketone (R'₂CO) | Imine (Schiff Base) |

The primary amine of this compound is sufficiently nucleophilic to react directly with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org This reaction leads to the formation of more substituted amines. However, the direct alkylation of primary amines can be difficult to control, often resulting in a mixture of secondary and tertiary amines, as well as quaternary ammonium salts, because the newly formed secondary amine is also nucleophilic and can react further with the alkylating agent. libretexts.orglibretexts.org

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the initial amine or utilizing amine hydrobromides under controlled pH conditions to ensure the secondary amine product remains protonated and unreactive. rsc.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org

This compound reacts readily with acylating agents like acyl chlorides and acid anhydrides to form stable N-substituted amides. chemrevise.orgsavemyexams.com This reaction, known as acylation, proceeds via a nucleophilic addition-elimination mechanism where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The reaction is typically rapid and occurs at room temperature. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the lone pair on the resulting amide's nitrogen is delocalized by conjugation with the adjacent carbonyl group, rendering it substantially less nucleophilic than the starting amine. libretexts.org This chemoselectivity allows for the efficient synthesis of specific amide derivatives, such as N-(naphthalen-2-ylmethyl)acetamide from the reaction with acetyl chloride or acetic anhydride. chemguide.co.uk

As a benzylic amine, this compound is susceptible to oxidation. Various methods can achieve the oxidation of benzylamines, often leading to imines or the corresponding aldehyde (2-naphthaldehyde). For instance, metal-free catalytic systems using salicylic (B10762653) acid derivatives under an oxygen atmosphere can promote the oxidative coupling of benzylamines to form N-benzylidenebenzylamines (imines). nih.govacs.org Another approach involves visible-light flavin photocatalysis, which can convert benzylamines into their corresponding aldehydes under mild conditions, with oxygen as the terminal oxidant. thieme-connect.comresearchgate.net The reaction pathway can be influenced by the electronic character of the aromatic ring; electron-donating groups tend to accelerate the photooxidation. thieme-connect.com

Derivatives of this compound, particularly imines and amides, can be readily reduced.

Imine Reduction : Imines (or Schiff bases), formed from the condensation reaction of this compound with aldehydes or ketones, can be reduced to secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination and is a highly effective method for synthesizing substituted amines while avoiding the over-alkylation problems of direct alkylation. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, for greater selectivity, sodium cyanoborohydride (NaBH₃CN), which can reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com

Amide Reduction : Amides, formed from the acylation of this compound, can be reduced to the corresponding secondary or tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The reactivity of this compound in nucleophilic substitution can be viewed in two ways:

Amine as the Nucleophile : The primary amine group is an effective nucleophile due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org It readily participates in Sɴ2 reactions by attacking electrophilic carbon centers, such as those in alkyl halides, displacing a leaving group. wikipedia.org This is the fundamental mechanism of the alkylation reactions discussed previously. wikipedia.org

Substitution on the Naphthalene Ring : Nucleophilic aromatic substitution (SɴAr) on the naphthalene ring itself is generally difficult because aromatic rings are electron-rich. Such reactions typically require the ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org In a related example, the methoxy (B1213986) group of 1-methoxy-2-(diphenylphosphinyl)-naphthalene can be readily replaced by various nucleophiles, demonstrating that substitution on the naphthalene ring is feasible when sufficiently activated. elsevierpure.com Without such activating groups, this compound is unlikely to undergo nucleophilic substitution on its aromatic core.

Specific Reaction Pathways Involving this compound

This compound serves as a versatile starting material in various synthetic pathways. Two illustrative examples are its reaction with aldehydes to form Schiff bases and its acylation to produce amides.

Formation of a Schiff Base with Benzaldehyde : this compound undergoes a condensation reaction with aldehydes, such as benzaldehyde, to form an imine, commonly known as a Schiff base. doubtnut.comaskfilo.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield N-(phenylmethylidene)-1-(naphthalen-2-yl)methanamine. doubtnut.com These Schiff bases are important intermediates in organic synthesis.

Acylation to form N-(naphthalen-2-ylmethyl)acetamide : A straightforward and high-yield reaction is the acylation of this compound with an acylating agent like acetyl chloride or acetic anhydride. This produces the corresponding secondary amide, N-(naphthalen-2-ylmethyl)acetamide. The process is a nucleophilic addition-elimination reaction that forms a stable amide bond. libretexts.orgchemguide.co.uk

Table 2: Example Reaction Pathways for this compound

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Condensation (Schiff Base Formation) | N-(phenylmethylidene)-1-(naphthalen-2-yl)methanamine |

| This compound | Acetyl Chloride | Acylation (Amide Formation) | N-(naphthalen-2-ylmethyl)acetamide |

Formation of Imines from Amines via Photocatalysis

The transformation of primary amines, such as this compound, into imines is a crucial reaction in organic synthesis. Photocatalysis has emerged as a green and efficient method for this oxidative coupling. Photosensitive catalysts, particularly fullerenes like C70, have demonstrated high efficacy in the oxidation of benzylamines to their corresponding imines under visible light irradiation nih.gov. Given that this compound is a structural analogue of benzylamine, it is expected to undergo similar transformations.

The reaction proceeds via a photocatalytic cycle where the fullerene, upon photoexcitation, facilitates the generation of reactive oxygen species (ROS). Mechanistic studies involving quenching experiments have implicated both singlet oxygen (¹O₂) and the superoxide (B77818) radical anion (O₂•−) as key intermediates in the oxidation process nih.gov. The general steps are:

Excitation of the photocatalyst (e.g., C70) by visible light.

Energy transfer to molecular oxygen to form singlet oxygen or electron transfer to form a superoxide radical anion.

Abstraction of a hydrogen atom from the amine, initiating the oxidation sequence that leads to the imine product.

This method is noted for its clean reaction profiles, simple workup procedures, and the ability to function with low catalyst loadings, making it a highly advantageous route for imine synthesis nih.gov. The direct photocatalytic oxidation of amines is considered a mild, economical, and environmentally friendly approach nih.gov.

| Catalyst | Light Source | Key Reactive Species | Substrate Class | Ref. |

| C70 | Visible Light (e.g., blue/green LEDs) | Singlet Oxygen (¹O₂), Superoxide Radical Anion (O₂•−) | Benzylamine Derivatives | nih.gov |

| Mo-doped BiVO₄ | Simulated Sunlight | Photogenerated Holes | Benzylamine | nih.gov |

Decarboxylative Alkenylation Reactions

Decarboxylative coupling reactions represent a powerful strategy for forming carbon-carbon bonds by replacing a carboxylic acid group with a new substituent. While direct decarboxylative alkenylation of this compound is not prominently documented, related multicomponent reactions showcase the utility of similar structures. For instance, 1-naphthalenemethanamine participates in Petasis-type reactions, which are multicomponent couplings of a boronic acid, an amine, and a carbonyl compound, and can involve decarboxylative processes acs.org.

More broadly, visible-light-driven photocatalysis has been successfully employed for the decarboxylative alkenylation of N-aryl glycines (which can be derived from amines) with vinyl sulfones to produce valuable allylamine (B125299) products. This reaction often utilizes a recyclable heterogeneous photoredox catalyst like graphitic carbon nitride (g-C₃N₄) researchgate.netrsc.org. The general mechanism involves the single-electron oxidation of the carboxylate, followed by decarboxylation to generate a radical intermediate which then engages with an alkene acceptor. This approach is valued for its operational simplicity and mild reaction conditions researchgate.net.

C-H Functionalization Reactions

Direct C-H functionalization is a step-economical tool for modifying aromatic scaffolds like naphthalene researchgate.netanr.fr. The regioselectivity of these reactions is often controlled by a directing group (DG) that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. For naphthalene derivatives, various directing groups have been utilized to achieve functionalization at different positions of the naphthalene nucleus researchgate.netnih.govresearchgate.net.

In the case of this compound, the aminomethyl group (-CH₂NH₂) or its derivatives (e.g., an amide or picolinamide) can potentially serve as a directing group. Depending on the geometry of the resulting metallacycle intermediate, this could direct functionalization to either the C1 or C3 position of the naphthalene ring. The choice of the metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and reaction conditions is crucial for controlling the site selectivity researchgate.netresearchgate.net. For example, ruthenium-catalyzed remote C-H functionalization has been developed for the synthesis of multifunctional naphthalenes rsc.org. While the primary amine itself can be problematic due to catalyst inhibition, its conversion to a more robust directing group like an amide allows for predictable and efficient C-H activation.

| Metal Catalyst | Directing Group Type | Potential Functionalization Site | Ref. |

| Palladium (Pd) | Amides, Amines | C1, C3, C8 (peri) | anr.frnih.gov |

| Rhodium (Rh) | Carbonyls, Amides | C3 | researchgate.net |

| Ruthenium (Ru) | Phosphines (auxiliary) | Remote C-H positions | rsc.org |

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and outcomes.

Role of Steric Hindrance in Reaction Rates

Steric hindrance, the effect of the spatial bulk of substituents on reaction rates, is a significant factor in the chemistry of naphthalene derivatives canterbury.ac.nzfastercapital.com. The rigid, fused-ring structure of the naphthalene core can lead to considerable steric strain, particularly with substituents at the C1 and C8 (peri) positions nih.gov.

For this compound, the aminomethyl group is located at a β-position, which is generally less sterically encumbered than the α-positions (C1, C4, C5, C8). However, during reactions such as directed C-H functionalization, the formation of a metallacycle intermediate involving the aminomethyl group can introduce steric clashes with the hydrogen atom at the C1 or C3 position. These steric interactions can influence the rate and regioselectivity of the reaction, potentially favoring functionalization at the less hindered C3 position over the C1 position. Studies on related naphthalene systems have shown that steric repulsion between peri-substituents can cause significant distortion of the naphthalene ring's planarity, which in turn affects its reactivity nih.gov.

Influence of Metal Poisoning on Catalytic Reactions

The amine functionality in this compound can act as a catalyst poison in many metal-catalyzed reactions, such as C-H functionalization or cross-coupling wikipedia.org. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center of the catalyst (e.g., Pd, Rh, Ru). This strong binding can lead to the deactivation of the catalyst by blocking active sites required for the catalytic cycle nih.gov.

This phenomenon, known as catalyst poisoning, can significantly reduce reaction efficiency or halt the reaction altogether. In some cases, the amine first coordinates with a co-catalyst, and this complex then poisons the primary catalyst nih.gov. To mitigate this issue in synthetic applications, the primary amine is often protected or converted into a functional group, such as an amide, that is less prone to irreversible catalyst coordination but can still function as an effective directing group nih.gov.

Advanced Research in Medicinal Chemistry and Biological Activity of 2 Naphthalenemethanamine Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-naphthalenemethanamine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in elucidating the molecular features essential for their therapeutic effects. These studies systematically alter the chemical structure of the lead compound and assess the impact of these modifications on its biological activity, providing a roadmap for the design of more potent and selective drug candidates.

The nature and position of substituents on the naphthalene (B1677914) ring and the amine function of this compound derivatives profoundly influence their pharmacological profile. Research has shown that the introduction of various functional groups can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its interaction with biological targets.

For instance, in the context of anticancer activity, the substitution pattern on the naphthalene ring can significantly impact cytotoxicity. Studies on related naphthalene derivatives have revealed that the presence of specific substituents can enhance their potency. For example, the introduction of heterocyclic moieties, such as pyrazoline, to a β-aminonaphthalene structure has been shown to yield compounds with notable anti-inflammatory activity rasayanjournal.co.in.

In the realm of antimicrobial agents, the substitution on the amine group is a key determinant of activity. For example, derivatives of the allylamine (B125299) antimycotic terbinafine (B446), which contains a naphthalene moiety, demonstrate that the potency is highly dependent on the bulkiness of the substituent on the naphthalene ring system. Generally, only smaller substituents like hydrogen or fluorine are well-tolerated at most positions, while larger groups can be accommodated at the 5-position nih.gov. This highlights the stringent steric requirements for optimal antifungal activity.

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its ability to bind to a biological receptor and elicit a pharmacological response. Conformational analysis of this compound derivatives helps in understanding the spatial orientation of key functional groups required for optimal receptor interaction.

The interaction of naphthalene diimide derivatives with G-quadruplex DNA structures, a target for anticancer drugs, demonstrates the importance of molecular conformation. These compounds typically bind by stacking on the outer quartets of the G-quadruplex, and their ability to adopt a planar conformation is essential for this interaction rsc.org. While not directly this compound, these findings underscore the significance of the planar naphthalene system in DNA intercalation, a mechanism relevant to cancer chemotherapy.

Furthermore, computational modeling and techniques like NMR spectroscopy are employed to investigate the preferred conformations of these derivatives. For instance, studies on peri-interactions in naphthalene derivatives, where substituents on the 1 and 8 positions influence each other, reveal the conformational rigidity and flexibility of the naphthalene scaffold, which in turn can affect receptor binding researchgate.net. The amine side chain of this compound derivatives can adopt various conformations, and identifying the bioactive conformation is a key goal of medicinal chemists to design molecules with improved affinity and selectivity for their target receptors.

Pharmacological Applications and Therapeutic Potential

Derivatives of this compound have been investigated for a wide range of pharmacological applications, demonstrating their potential as therapeutic agents for various diseases.

The development of novel anticancer agents is a critical area of research, and this compound derivatives have shown promise in this regard. Their mechanism of action often involves the inhibition of cancer cell proliferation and the induction of apoptosis.

Several studies have highlighted the cytotoxic effects of naphthalene derivatives against various cancer cell lines. For example, certain 1-acetyl-5-substitutedaryl-3-(β-aminonaphthyl)-2-pyrazolines have been synthesized and evaluated for their anti-inflammatory and ulcerogenic activities rasayanjournal.co.in. While the primary focus was on anti-inflammatory effects, the antiproliferative potential of such compounds is also an area of interest.

The table below summarizes the in vitro anticancer activity of selected naphthalene derivatives, illustrating their potency against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 - 0.26 | afribary.com |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 - 0.72 | afribary.com |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 - 2.00 | afribary.com |

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for new and effective anti-inflammatory drugs. Aminomethyl derivatives of 2-naphthol, which are structurally related to this compound, have been synthesized and screened as potential anti-inflammatory agents nih.gov. These compounds are considered to have similar electronic and stereochemical characteristics to known anti-inflammatory agents nih.gov.

The anti-inflammatory potential of these derivatives is often evaluated using in vivo models of inflammation. For instance, novel α- and β-amino naphthalene derivatives have been synthesized and shown to possess potent anti-inflammatory activity when compared to standard drugs like phenylbutazone (B1037) and naproxen. Two such compounds, a thiazolidinyl-naphthalene derivative (12) and another thiazolidinyl-naphthalene derivative (28), were found to be particularly potent.

The table below presents data on the anti-inflammatory activity of selected naphthalene derivatives.

| Compound | Assay | Activity | Reference |

| α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene (12) | Carrageenan-induced paw edema | Potent anti-inflammatory activity | |

| β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene (28) | Carrageenan-induced paw edema | Potent anti-inflammatory activity | |

| Aminomethyl derivatives of 2-naphthol | General screening | Potential anti-inflammatory agents | nih.gov |

The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity rasayanjournal.co.in.

Various synthetic derivatives of naphthalene have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi rasayanjournal.co.in. For example, 2-aminobenzothiazolomethyl naphthol derivatives have been synthesized and shown to exhibit minimum inhibitory concentrations (MICs) between 3.25 and 12.5 µg/mL against bacterial strains and 6.25 and 12.5 µg/mL against fungal strains afribary.com.

The antifungal activity of naphthalene derivatives has also been a subject of extensive research. The allylamine antifungal agent terbinafine, which features a naphthalene core, is a notable example. Structure-activity relationship studies on terbinafine analogues have shown that substitutions on the naphthalene ring can modulate their antifungal spectrum and potency nih.gov.

The following table summarizes the antimicrobial and antifungal activity of selected naphthalene derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-aminobenzothiazolomethyl naphthol derivative (5c) | E. coli | 3.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5h) | E. coli | 3.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5k) | P. aeruginosa | 3.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5k) | B. cereus | 3.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5e) | Fungal strains | 6.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5g) | Fungal strains | 6.25 - 12.5 | afribary.com |

| 2-aminobenzothiazolomethyl naphthol derivative (5k) | Fungal strains | 6.25 - 12.5 | afribary.com |

Antimicrobial and Antifungal Agents

Squalene (B77637) Epoxidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition is the mechanism of action for a class of antifungal agents known as allylamines. Naftifine, a prominent member of this class, contains a naphthalenemethyl moiety and demonstrates significant efficacy against a broad spectrum of fungi. The inhibition of squalene epoxidase leads to a deficiency in ergosterol and an accumulation of squalene within the fungal cell, which disrupts membrane integrity and function, ultimately leading to cell death. nih.gov The development of these synthetic antifungal agents marked a significant advancement in the treatment of dermatophytoses. nih.gov

| Compound | Class | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Naftifine | Allylamine | Inhibition of squalene epoxidase | Topical Antifungal |

| Terbinafine | Allylamine | Inhibition of squalene epoxidase | Oral and Topical Antifungal |

Neurological and Neurotransmitter System Interactions

The central nervous system (CNS) presents a complex environment where neurotransmitters play a crucial role in regulating a myriad of physiological and psychological processes. nih.gov Dysregulation of these chemical messengers is implicated in a range of neurological and neurodegenerative disorders. nih.gov Research into the effects of this compound derivatives has revealed potential interactions with these intricate systems. For instance, in the context of Alzheimer's disease, which involves the dysregulation of neurotransmitters like acetylcholine (B1216132) and glutamate, certain naphthalene derivatives have been investigated. nih.gov These studies explore the potential of such compounds to modulate the pathways affected in neurodegeneration, although the precise mechanisms of interaction with neurotransmitter systems are still under active investigation.

Enzyme Inhibition Studies

The versatility of the this compound scaffold allows for its application in the development of inhibitors for various enzymes implicated in disease.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, the metabolic pathway that generates energy. wikipedia.org Beyond its metabolic role, GAPDH is involved in non-metabolic processes such as apoptosis. wikipedia.org The inhibition of GAPDH is being explored as a therapeutic strategy in conditions where metabolic pathways are dysregulated. nih.govresearchgate.net While specific studies on the direct inhibition of GAPDH by this compound are not extensively documented, the search for novel GAPDH inhibitors remains an active area of research. nih.govnih.gov The highly conserved nature of the enzyme's active site presents a significant challenge in developing selective inhibitors. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a key player in signaling pathways that control cell growth and proliferation. nih.gov Upregulation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov Naphthoquinone derivatives, which are structurally related to naphthalene, have been identified as potent EGFR inhibitors. nih.gov Furthermore, the protein tyrosine kinase pp60v-src has been shown to influence EGFR biosynthesis, indicating a complex interplay between these signaling molecules. nih.gov The inhibition of both EGFR and Src family kinases is a strategy being pursued in cancer therapy. mdpi.com

| Derivative Class | Target | Significance |

|---|---|---|

| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Potent anticancer activity with nanomolar IC50 values nih.gov |

Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in many hypoxic tumors and are considered important targets for cancer therapy. nih.govdrugbank.com The development of inhibitors selective for these isoforms is a key goal. Aromatic and heteroaromatic sulfonamides have been extensively studied as CA inhibitors. drugbank.com While research has not specifically focused on this compound derivatives, the strategy of incorporating a sulfonamide group onto a naphthalene scaffold represents a viable approach for targeting CA IX and XII. nih.gov Studies have shown that such compounds can achieve inhibition constants in the nanomolar range. drugbank.com

| Isoform | Inhibitor Class | Inhibition Range (Ki) |

|---|---|---|

| hCA IX | Aromatic/Heteroaromatic Sulfonamides | 3-294 nM drugbank.com |

| hCA XII | Aromatic/Heteroaromatic Sulfonamides | 1.9-348 nM drugbank.com |

Drug Design and Development Strategies

The naphthalene scaffold is a cornerstone in the design and development of new therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for introducing various functional groups to optimize pharmacological activity and pharmacokinetic properties. Strategies often involve the synthesis of a library of derivatives followed by screening for biological activity. For instance, naphthalene-2-carboxamides have been designed and evaluated as reversal agents in multidrug-resistant cancer. The development of azole derivatives incorporating a naphthalene ring has led to potent antifungal agents. nih.gov These examples underscore the importance of the naphthalene moiety in creating novel compounds with significant therapeutic potential. nih.gov

Computational Docking and Molecular Modeling

Computational docking and molecular modeling are powerful in silico tools that play a crucial role in modern drug discovery and medicinal chemistry. These methods are utilized to predict and analyze the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or nucleic acid nih.gov. The primary goal is to determine the preferred binding orientation and affinity of a compound within the active site of a target, which provides insights into its potential biological activity nih.govnih.gov.

Molecular docking simulations enable the screening of large virtual libraries of compounds against a specific target, helping to identify promising candidates for further experimental testing nih.gov. The process involves generating multiple conformations of the ligand and fitting them into the binding site of the structurally-defined receptor. Scoring functions are then used to estimate the binding free energy, allowing for the ranking of different compounds nih.gov.

For instance, studies on naphthalimide-polyamine conjugates have successfully used molecular docking to elucidate their interaction with DNA. These simulations indicated that the aromatic naphthalimide portion intercalates between DNA base pairs, while the polyamine side chain settles into the minor groove nih.gov. The calculated free binding energies from these docking studies were consistent with experimental data, validating the binding mode nih.gov.

Similarly, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability of the interaction and conformational changes that may occur upon binding nih.gov. These computational approaches are integral to the rational design of novel therapeutics, allowing researchers to modify structures, like the this compound scaffold, to optimize interactions with their intended biological targets nih.gov.

Table 1: Key Applications of Computational Modeling in Drug Discovery

| Application | Description | Relevance to this compound |

|---|---|---|

| Virtual Screening | High-throughput docking of large compound libraries to identify potential "hit" molecules. | Screening libraries of this compound derivatives against targets like kinases, GPCRs, or enzymes. |

| Binding Mode Analysis | Predicting the precise orientation and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of a ligand in a protein's active site. nih.gov | Understanding how modifications to the naphthalene ring or the aminomethyl group affect binding affinity and specificity. |

| Structure-Activity Relationship (SAR) Studies | Correlating the structural features of a series of compounds with their biological activity to guide the design of more potent analogs. | Guiding the synthesis of new this compound derivatives with improved efficacy based on modeling predictions. |

| Lead Optimization | Fine-tuning the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | Modifying the this compound scaffold to enhance target engagement and drug-like properties. |

Parallel Solution-Phase Synthesis for Library Generation

Parallel solution-phase synthesis is a cornerstone strategy in medicinal chemistry for the rapid generation of focused libraries of small molecules nih.gov. Unlike solid-phase synthesis, this approach conducts reactions in solution, which is compatible with a broader range of chemical transformations and allows for easier reaction monitoring nih.gov. This methodology is highly effective for producing a large number of distinct compounds simultaneously, facilitating the exploration of structure-activity relationships (SAR).

The process typically involves a common core scaffold, which for this application would be this compound, that is distributed into an array of reaction vessels, such as a 96-well plate. A diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) is then added to the individual wells, allowing for the creation of a library of structurally related but distinct derivatives. This parallel workflow enables the efficient synthesis of hundreds or thousands of compounds for biological screening scispace.commdpi.com.

Purification of the resulting library members is often streamlined using techniques like liquid-liquid extraction or high-performance liquid chromatography (HPLC). The ability to quickly generate a diverse set of analogs from a central scaffold like this compound is invaluable for hit-to-lead and lead optimization campaigns in drug discovery programs nih.gov.

Table 2: Illustrative Scheme for Parallel Synthesis of a this compound Amide Library

| Step | Procedure | Example Reagents (Building Blocks) | Result |

|---|---|---|---|

| 1. Scaffolding | A solution of the core scaffold, this compound, is dispensed into each well of a multi-well plate. | This compound | Each well contains the starting amine. |

| 2. Diversification | A unique acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent) is added to each well or row of wells. | Benzoyl chloride, Acetyl chloride, Cyclopropanecarbonyl chloride, etc. | A diverse library of N-acylated this compound derivatives is formed. |

| 3. Work-up & Purification | The reactions are quenched, and the products are purified in parallel, often using automated liquid handling and chromatography systems. | Aqueous wash, solvent extraction. | A purified library of compounds ready for biological evaluation. |

Biotransformations and Enzyme Engineering

Amine Transaminase Engineering for Substrate Specificity

Amine transaminases (ATAs) are a valuable class of enzymes in biocatalysis, capable of synthesizing chiral amines through the asymmetric amination of prochiral ketones researchgate.net. These enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and are crucial for producing enantiomerically pure amines, which are key building blocks for many pharmaceuticals nih.govmdpi.com. However, wild-type ATAs often have limitations, such as low stability or a narrow substrate scope, which restricts their industrial application researchgate.net.

To overcome these limitations, protein engineering techniques, particularly directed evolution, are widely employed to tailor the properties of ATAs researchgate.netfrontiersin.org. Directed evolution involves generating large libraries of enzyme variants through random mutagenesis and screening them for desired improvements in activity, stability, or specificity towards non-natural substrates nih.gov.

A derivative of this compound plays a significant role in this process. Specifically, 6-amino-α-methyl-2-naphthalenemethanamine is used as a fluorogenic amino donor in high-throughput screening assays researchgate.netfrontiersin.org. During the transamination reaction, this compound is converted to 2-acetyl-6-aminonaphthalene, which is highly fluorescent mdpi.comfrontiersin.org. This fluorescence provides a rapid and sensitive method for measuring enzyme activity in microtiter plates, allowing for the efficient screening of thousands of enzyme mutants to identify variants with enhanced catalytic capabilities for desired ketone substrates researchgate.netfrontiersin.org. This screening method was instrumental in the directed evolution of an (R)-selective ATA from Mycobacterium vanbaalenii to improve its activity toward a range of bulky ketone substrates frontiersin.org.

Table 3: Role of a this compound Derivative in ATA Screening

| Component | Function | Mechanism of Action |

|---|---|---|

| 6-amino-α-methyl-2-naphthalenemethanamine | Amino Donor Substrate | Provides the amine group for the transamination of a target ketone. |

| Amine Transaminase (ATA) Mutant Library | Catalyst | A collection of enzyme variants to be screened for improved activity. |

| Target Ketone | Amino Acceptor Substrate | The molecule to be asymmetrically aminated. |

| 2-acetyl-6-aminonaphthalene | Fluorescent Product | Its formation is directly proportional to the ATA's activity, allowing for quantitative screening via fluorescence detection (excitation at 310 nm, emission at 460 nm). mdpi.comfrontiersin.org |

N-Demethylation Processes Catalyzed by Enzymes

N-demethylation is a key biotransformation reaction that involves the removal of a methyl group from a nitrogen atom. This process is critical in the metabolism of many xenobiotics and in modifying the biological activity of various compounds. While often associated with cytochrome P450 enzymes in mammals, other microbial enzymes can also catalyze this reaction with high specificity.

Research into the substrate scope of a sarcosine (B1681465) oxidase from Thermus thermophilus (TrSOX) has revealed its potential for N-demethylation of non-endogenous substrates researchgate.net. Through protein engineering, a mutant variant, E251V, was created that expanded the enzyme's substrate recognition beyond its natural amino acid substrates researchgate.net.

This engineered enzyme was shown to effectively catalyze the N-demethylation of N-Methyl-1-naphthalenemethylamine, a close structural isomer of a this compound derivative. The reaction proceeds via the oxidation of the C-N bond to form an imine intermediate, which is subsequently hydrolyzed non-enzymatically to yield the primary amine, naphthalene-1-ylmethanamine, and formaldehyde (B43269) researchgate.net. This work demonstrates the potential of enzyme engineering to create biocatalysts for specific demethylation reactions on complex molecules like naphthalenemethanamine derivatives researchgate.net.

Table 4: Enzymatic N-Demethylation of an N-Methyl-naphthalenemethanamine

| Enzyme | Substrate | Product | Key Finding |

|---|---|---|---|

| Sarcosine Oxidase (TrSOX) Mutant E251V | N-Methyl-1-naphthalenemethylamine | Naphthalene-1-ylmethanamine | The E251V mutation broadened the substrate scope of the enzyme, enabling it to catalyze the N-demethylation of a non-amino acid, naphthalene-based compound. researchgate.net |

Material Science Applications of 2 Naphthalenemethanamine Derivatives

Polymer Chemistry and Materials Synthesis

The incorporation of the naphthalene (B1677914) group, a rigid and large conjugated structure, into polymer backbones leads to materials with enhanced physical properties due to strong π-π stacking interactions. researchgate.net This structural feature is exploited in the synthesis of various high-performance polymers.

Polyimides (PIs): Aromatic polyimides containing naphthalene rings have been synthesized and show significant improvements in their properties. For instance, a series of modified PI films was created by the ternary polymerization of a novel aromatic diamine monomer, 4,4'-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), with 4,4'-oxydianiline (B41483) (ODA) and pyromellitic dianhydride (PMDA). nih.gov The introduction of the naphthalene ring structure enhanced the regularity of the polymer chains. nih.gov This resulted in improved mechanical and thermal properties, as detailed in the table below.

| Property | Measurement | Value Range |

| Thermal Decomposition (Td5%) | 5% weight loss temperature | Up to 569 °C |

| Glass Transition Temperature (Tg) | DSC measurement | 287–381 °C researchgate.netnih.gov |

| Tensile Strength | Mechanical testing | 81–96.41 MPa nih.gov |

| Modulus of Elasticity | Mechanical testing | 2.14–2.47 GPa nih.gov |

| Dielectric Constant (at 1 MHz) | Dielectric analysis | 2.82–3.4 researchgate.netnih.gov |

These copolyimides are noted for being amorphous, random polymers that retain high modulus at elevated temperatures. researchgate.net The enhanced properties make them suitable for applications in the microelectronics industry, particularly for 5G technology where materials with low dielectric constants are required to reduce signal delay and power consumption. nih.gov

Porous Organic Polymers (POPs): Naphthalene-based building blocks are also used to create porous organic polymers, such as polyaminal-linked porous polymers. A novel porous polyaminal network (PAN-NA) was synthesized through a one-pot polycondensation of naphthalene and melamine (B1676169) building blocks. mdpi.com These materials are characterized by their inherent porosity, large specific surface areas, and high thermal and hydrolytic stability, making them excellent candidates for applications in gas uptake and the adsorption of heavy metals. mdpi.com The introduction of the naphthalene unit into the polymer structure is credited with improving its properties for these applications. mdpi.com

Polyesterimides (PEIs): New thermally stable polyesterimides have been synthesized using polycondensation reactions involving naphthalene moieties. These polymers exhibit good solubility and processability alongside high thermal stability, making them valuable in various industrial applications. internationaljournalcorner.com

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of naphthalene-containing compounds make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). The naphthalene ring is a common building block for constructing conjugated materials for blue-light-emitting OLEDs. mdpi.com Derivatives can function as emitters, host materials, or charge-blocking layers within the device structure. nih.gov

Blue Emitters: Naphthalene-based polymers are considered some of the most suitable materials for OLED applications. mdpi.com By varying comonomers with non-planar structures in 1,4-naphthalene-based copolymers, the bandgap can be tuned to achieve the desired blue emission. This structural manipulation also creates a more twisted polymer backbone, which helps to avoid strong molecular aggregation and subsequent fluorescence quenching in the solid state. mdpi.com For example, pyrene-benzimidazole derivatives have been developed as novel blue emitters, demonstrating high spectral purity and reasonably efficient, pure blue electroluminescence. nih.gov

Green and Orange Emitters: Naphthalimide derivatives have been successfully synthesized and employed as emitters in green and orange OLEDs.

A series of naphthalimide-based compounds with carbazole (B46965) or arylcarbazole fragments as electron donors were synthesized and used as green emitters. One such device achieved a maximum power efficacy of 7.7 lm/W and a current efficacy of 7.9 cd/A. mdpi.com

New orange-emitting materials based on (N-naphthyl)-1,8-naphthalimide have also been developed. When used as a dopant in an electroluminescent device, these materials produced orange emissions with luminance efficiencies up to 6.6 cd/A. researchgate.net

Device Performance of Naphthalene-Based Emitters

| Emitter Type | Color | Max. Current Efficacy (cd/A) | Max. Power Efficacy (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates |

|---|---|---|---|---|---|

| Naphthalimide-based (RB-11) mdpi.com | Green | 7.9 | 7.7 | 3.3 | (0.29, 0.52) |

| (N-naphthyl)-1,8-naphthalimide (NBID-1) researchgate.net | Orange | 6.6 | N/A | N/A | (0.46, 0.52) |

| Pyrene-benzimidazole deriv. (Compound B) nih.gov | Blue | N/A | N/A | 4.3 | (0.1482, 0.1300) |

Hole-Blocking Layers: In addition to serving as light-emitting components, naphthalimide derivatives have been used as hole-blocking layers in phosphorescent OLEDs. nih.gov This helps to confine charge carriers within the emissive layer, improving device efficiency. In some device architectures, the naphthalimide layer can also form an exciplex with the phosphorescent dopant, altering the emission characteristics. nih.gov

Development of Sensors and Chemosensors

Naphthalene derivatives are widely employed in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. The naphthalene unit acts as a fluorophore, and its fluorescence properties can be modulated by the binding of a target analyte to a linked receptor unit.

A Schiff base compound derived from naphthalene was synthesized and characterized as a highly selective fluorescent probe for aluminum ions (Al³⁺) in aqueous solutions. nih.gov This "turn-on" chemosensor exhibited a significant fluorescence enhancement upon binding to Al³⁺, with a low detection limit of 1.89 x 10⁻⁸ M. nih.gov The sensor demonstrated high selectivity for Al³⁺ over other biologically relevant cations and was successfully used for imaging Al³⁺ in cells. nih.gov

Similarly, a new tripodal naphthalene derivative was synthesized for the selective and sensitive detection of zinc ions (Zn²⁺). The addition of Zn²⁺ to the derivative in an ethanol-aqueous medium led to the formation of a complex, resulting in a significant enhancement of both fluorescence and absorption. researchgate.net Other derivatives have been designed for detecting ions like Pd²⁺. sigmaaldrich.com

Characteristics of Naphthalene-Based Chemosensors

| Sensor Type | Target Analyte | Detection Limit | Key Feature |

|---|---|---|---|

| Naphthalene Schiff base nih.gov | Al³⁺ | 1.89 x 10⁻⁸ M | "Turn-on" fluorescence |

| Tripodal naphthalene derivative researchgate.net | Zn²⁺ | N/A | Fluorescence and absorption enhancement |

Molecularly Imprinted Polymers (MIPs) for Selective Chemical Determinations

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.gov This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly valuable for applications in chemical sensing, separation, and analysis. nih.govmdpi.com

The general process for creating MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific cavities. nih.gov MIPs have been successfully created for various amines. mdpi.com The selectivity of an MIP for its target template, when compared to a non-imprinted control polymer (NIP), is a key measure of its performance. mdpi.com

Given that 2-naphthalenemethanamine is a primary amine, it can serve as a template molecule for the synthesis of MIPs. The amine group can interact with suitable functional monomers (e.g., methacrylic acid) through hydrogen bonding or other non-covalent interactions. The bulky naphthalene group would create a well-defined imprint within the polymer matrix. Such a specialized MIP could be used for the selective extraction and determination of this compound from complex samples, or as the recognition element in a chemosensor. The applications for such selective polymers are diverse, ranging from environmental monitoring to bioanalysis. tamu.edu

Advanced Analytical and Spectroscopic Characterization in 2 Naphthalenemethanamine Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of 2-naphthalenemethanamine from reaction mixtures, as well as for its quantitative analysis. The choice of technique is dictated by the specific requirements of the analysis, such as the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For compounds like this compound, reversed-phase HPLC is commonly employed.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (ODS or C18), is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of naphthalene (B1677914) derivatives, including compounds structurally similar to this compound, has been successfully achieved using a C18 column. The elution order is influenced by the polarity of the analytes; less polar compounds are retained longer on the column.

For the analysis of a mixture containing naphthalene, naphthalen-1-amine, and naphthalen-2-amine, optimized separation was achieved using a LiChrospher® column with a gradient elution. researchgate.net The mobile phase consisted of a phosphate (B84403) buffer (pH 2.3) and acetonitrile, with the acetonitrile concentration increasing linearly from 40% to 70% over 24 minutes. researchgate.net Detection is often carried out using a UV detector, with the wavelength set to an absorption maximum of the naphthalene ring system, for instance, 254 nm or 285 nm. researchgate.net

A summary of typical HPLC conditions for the separation of naphthalene-related compounds is presented in the table below.

| Parameter | Condition |

| Column | ODS-C18 (150×4.6 mm I.D) |

| Mobile Phase | Acetonitrile:0.01M phosphate buffer (80:20 v/v), pH 6 |

| Flow Rate | 1.0 mL/min |

| Temperature | 60 °C |

| Detection | UV at 254 nm |

This table is based on data for the separation of naphthalene and related polycyclic aromatic hydrocarbons and illustrates a typical setup that could be adapted for this compound.

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative monitoring of reactions involving this compound and for preliminary purity assessments. It operates on the same principle of differential partitioning as column chromatography.

In a typical TLC analysis, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. The separation is visualized under UV light, where the naphthalene moiety allows for easy detection, or by staining with a suitable chemical reagent.

For the separation of naphthalene sulfonic acids, a related class of compounds, High-Performance Thin-Layer Chromatography (HPTLC) on amino-functionalized (NH2) plates has been utilized. sigmaaldrich.com The eluent was a mixture of ethanol (B145695) and ammonia (B1221849) (pH 12) containing sodium chloride. sigmaaldrich.com This demonstrates the adaptability of the stationary phase to suit the properties of the analyte. For a basic compound like this compound on a standard silica gel plate, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The addition of a small amount of a base, such as triethylamine (B128534), to the eluent can improve the peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

Column chromatography is a preparative technique used for the purification of this compound on a larger scale. The principles are similar to TLC, but the stationary phase is packed into a vertical glass column.

For the purification of organic amines like this compound, which are basic in nature, special considerations are necessary to avoid poor separation due to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel. biotage.com Two main strategies can be employed:

Modification of the Mobile Phase: A small amount of a basic modifier, such as triethylamine or ammonium (B1175870) hydroxide, can be added to the eluent. This base competes with the amine analyte for the acidic sites on the silica, leading to improved elution and better peak shapes. biotage.com

Use of a Modified Stationary Phase: Alternatively, a basic stationary phase can be used. Basic alumina (B75360) or amine-functionalized silica are effective for the purification of amines. biotage.com These stationary phases provide a less acidic environment, allowing for elution with less polar and less aggressive solvent systems, such as hexane/ethyl acetate mixtures. biotage.com

The choice of solvent system is guided by preliminary TLC analysis to achieve an optimal retention factor (Rf) for the desired compound, typically in the range of 0.2-0.4 for good separation.

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds like this compound. In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support within a long, thin capillary column.

The separation is based on the partitioning of the analyte between the carrier gas and the stationary phase. The volatility and the interaction of the analyte with the stationary phase determine its retention time. For the analysis of naphthalene and its derivatives, a nonpolar or medium-polarity stationary phase is often used. A method for the determination of naphthalene in a drug intermediate, N-methyl-1-naphthalenemethylamine, utilized a 5% SE-30 packed column. asianpubs.org

Temperature programming is a common practice in the GC analysis of naphthalene derivatives. The analysis starts at a lower temperature to separate more volatile components and the temperature is gradually increased to elute less volatile compounds in a reasonable time. asianpubs.org

When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass spectral data, which allows for the unambiguous identification of the separated components. This is particularly useful for the analysis of complex mixtures and for the confirmation of the identity of this compound. The analysis of urinary 1- and 2-naphthol, metabolites of naphthalene, has been successfully performed using GC-MS after derivatization. nih.gov

A typical GC-MS setup for related compounds is detailed in the table below.

| Parameter | Condition |

| Column | HP-5ms Ultra Inert capillary column (30 m × 0.25 mm ID, 0.25-µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Port Temperature | 250°C |

| Oven Temperature Program | 100°C for 1 min, then ramped to 300°C at 10°C/min |

| Transfer Line Temperature | 300°C |

This table is based on data for the GC-MS analysis of naphthol derivatives and illustrates a typical setup that could be adapted for this compound. nih.gov

The selectivity of a chromatographic separation refers to the ability of the system to distinguish between different analytes. Optimizing selectivity is crucial for achieving baseline resolution of this compound from its impurities or other components in a mixture. Several factors can be adjusted to enhance selectivity:

Mobile Phase Composition: In HPLC, altering the type of organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous component, or the buffer concentration can significantly impact the retention and selectivity. For ionizable compounds like this compound, pH control is particularly important as it affects the charge state of the molecule and its interaction with the stationary phase. libretexts.org

Stationary Phase Chemistry: The choice of the stationary phase is a primary determinant of selectivity. In HPLC, switching from a C18 to a phenyl or a cyano column can provide different retention characteristics due to different modes of interaction (e.g., π-π interactions with a phenyl column). In GC, a wide variety of stationary phases with different polarities are available.

Temperature: In both HPLC and GC, temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both efficiency and selectivity. In GC, temperature has a more pronounced effect on the vapor pressure of the analytes and thus their retention.

Gradient Elution/Temperature Programming: For complex mixtures with a wide range of polarities or volatilities, using a gradient elution in HPLC or a temperature program in GC is essential. libretexts.org This allows for the optimization of the separation for different parts of the chromatogram, improving the resolution of both early and late-eluting peaks.

By systematically adjusting these parameters, a chromatographic method can be fine-tuned to achieve the desired separation of this compound.

Spectroscopic Analysis of this compound and its Derivatives

Spectroscopic techniques are vital for the structural elucidation and confirmation of the identity of this compound and its derivatives. Each technique provides unique information about the molecular structure.